4-Methylstyrene

描述

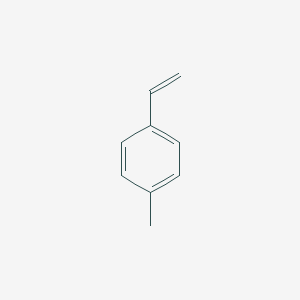

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54193-24-7, 24936-41-2 | |

| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(p-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020889 | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °C, 173 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

622-97-9, 1319-73-9 | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ7H0G60Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °C, -34 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of 4-methylstyrene (also known as 4-vinyltoluene), a pivotal monomer in the production of specialized polymers and a valuable intermediate in organic synthesis. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. The most prominent methods include the Wittig reaction, the Heck reaction, and the industrial-scale dehydrogenation of 4-ethyltoluene.

Wittig Reaction

The Wittig reaction is a robust and widely utilized method for the stereospecific synthesis of alkenes from aldehydes or ketones.[1][2] In the context of this compound synthesis, this reaction involves the treatment of p-tolualdehyde with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide.[1][3] The strong oxophilicity of phosphorus drives the reaction towards the formation of the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocol: Synthesis of this compound via Wittig Reaction [3]

-

Ylide Generation:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. A color change to deep yellow or orange typically indicates ylide formation.

-

Stir the mixture at 0°C for 1 hour, followed by an additional hour at room temperature to ensure complete ylide formation.

-

-

Reaction with p-Tolualdehyde:

-

Cool the ylide solution back to 0°C.

-

Add a solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

-

Logical Workflow for Wittig Synthesis of this compound

Caption: Workflow of the Wittig reaction for this compound synthesis.

Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another versatile route to substituted alkenes like this compound.[4] This reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a base, and often a phosphine ligand.[2][4] For the synthesis of this compound, a common approach involves the coupling of a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene) with ethylene.

Generalized Experimental Protocol: Heck Reaction for this compound Synthesis

-

Reaction Setup:

-

To a pressure vessel, add the 4-halotoluene (1.0 equivalent), a palladium catalyst (e.g., palladium(II) acetate, 0.01-0.05 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.02-0.10 equivalents), and a base (e.g., triethylamine or sodium acetate, 1.2-2.0 equivalents) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Seal the vessel and purge with ethylene gas.

-

Pressurize the vessel with ethylene to the desired pressure.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 140°C with vigorous stirring.

-

Maintain the reaction for several hours until completion, as monitored by Gas Chromatography (GC) or TLC.

-

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature and carefully vent the excess ethylene.

-

Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

After filtration and solvent removal, purify the crude product by vacuum distillation or column chromatography.

-

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Dehydrogenation of 4-Ethyltoluene

On an industrial scale, the most economically viable method for producing this compound is the catalytic dehydrogenation of 4-ethyltoluene. This process is analogous to the production of styrene from ethylbenzene and is typically carried out at high temperatures over a metal oxide catalyst, often iron-based, and in the presence of steam, which serves as a heat carrier and helps to remove coke deposits from the catalyst surface.

Generalized Industrial Process

-

Feed Preparation: 4-Ethyltoluene is vaporized and mixed with superheated steam.

-

Catalytic Dehydrogenation: The mixture is passed through a fixed-bed reactor containing a catalyst, typically a potassium-promoted iron oxide catalyst. The reaction is endothermic and carried out at temperatures between 550°C and 650°C.

-

Product Separation: The product stream, containing this compound, unreacted 4-ethyltoluene, and byproducts such as toluene and benzene, is cooled and separated through a series of distillation columns.

| Parameter | Value | Reference |

| Catalyst | Potassium-promoted Iron Oxide | [5] |

| Temperature | 550 - 650 °C | [6] |

| Steam to Ethylbenzene Ratio (mol/mol) | 6 - 12 | [6] |

| Conversion of 4-Ethyltoluene | ~40 - 74% | [7] |

| Selectivity to this compound | ~90 - 92% | [7] |

Purification of this compound

Commercial this compound is typically supplied with an added inhibitor, such as 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol, to prevent polymerization during storage. For most synthetic applications, particularly polymerization reactions, this inhibitor must be removed.

Inhibitor Removal

Aqueous Base Wash

A simple and effective method for removing acidic phenolic inhibitors is to wash the monomer with an aqueous solution of a base, such as sodium hydroxide.

Experimental Protocol: Aqueous Base Wash

-

Place the commercial this compound in a separatory funnel.

-

Add an equal volume of a 1 M sodium hydroxide solution.

-

Stopper the funnel and shake, venting frequently to release any pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the wash with fresh NaOH solution until the aqueous layer remains colorless.

-

Wash the this compound with two equal volumes of distilled water to remove residual NaOH.

-

Dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride), and then filter.

Column Chromatography

Passing the monomer through a column of activated basic or neutral alumina is a fast and highly effective method for removing inhibitors.[8]

Experimental Protocol: Alumina Column Chromatography [8]

-

Prepare a chromatography column with a small plug of glass wool at the bottom.

-

Fill the column with activated basic or neutral alumina.

-

Carefully add the commercial this compound to the top of the column.

-

Allow the monomer to pass through the alumina bed under gravity.

-

Collect the purified, inhibitor-free monomer in a clean, dry flask.

Workflow for Inhibitor Removal from this compound

Caption: Workflow for the removal of inhibitors from this compound.

Vacuum Distillation

For achieving the highest purity, vacuum distillation is the preferred method. It separates this compound from non-volatile inhibitors, oligomers, and other impurities with different boiling points. Distillation under reduced pressure is crucial as it lowers the boiling point, thereby preventing thermally induced polymerization.[9][10]

Experimental Protocol: Vacuum Distillation

-

Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease.

-

Place the inhibitor-free this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

-

Connect the apparatus to a vacuum source with a cold trap in between.

-

Begin stirring and slowly evacuate the system.

-

Once a stable vacuum is achieved, gently heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. Discard the initial and final fractions.

-

The purified this compound should be stored at a low temperature (2-8°C) and used promptly.

| Property | Value | Reference |

| Boiling Point (atm) | 170-175 °C | [11] |

| Boiling Point (reduced pressure) | 41-42 °C at 18 mmHg | [12] |

| Purity after Distillation | >99.5% |

Data Summary

The following tables provide a summary of quantitative data for the synthesis and purification of this compound.

Table 1: Comparison of this compound Synthesis Methods

| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Wittig Reaction | p-Tolualdehyde, Methyltriphenylphosphonium Bromide, n-BuLi | Good to High | High | High regioselectivity, mild conditions | Stoichiometric use of reagents, difficult removal of triphenylphosphine oxide |

| Heck Reaction | 4-Halotoluene, Ethylene, Palladium Catalyst, Base | Moderate to High | High | Catalytic, good functional group tolerance | Requires pressure equipment, catalyst cost |

| Dehydrogenation | 4-Ethyltoluene, Steam | High (Industrial) | Moderate | Economical for large scale, continuous process | High energy input, requires extensive separation |

Table 2: Purity of this compound after Purification

| Purification Method | Typical Purity Achieved | Scale | Key Advantages |

| Aqueous Base Wash | >98% (inhibitor removal) | Lab to Pilot | Simple, cost-effective |

| Column Chromatography | >99% (inhibitor removal) | Lab | Fast, very effective for small to moderate amounts |

| Vacuum Distillation | >99.5% | Lab to Industrial | Highest purity, removes a range of impurities |

This guide provides a foundational understanding of the synthesis and purification of this compound, offering detailed protocols and comparative data to aid researchers and professionals in their laboratory and development endeavors. The selection of a specific method will depend on factors such as the desired scale, purity requirements, and available equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. benchchem.com [benchchem.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iron Oxide Catalysts for Dehydrogenation of Ethylbenzene in the Presence of Steam | Semantic Scholar [semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Purification [chem.rochester.edu]

- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 4-Methylstyrene

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (also known as 4-vinyltoluene). The information is presented to support research, development, and safety applications. Data is summarized in structured tables, and detailed experimental methodologies for key properties and reactions are provided.

General and Physical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic aromatic odor.[1][2] It is a member of the styrenes chemical class.[1][2] Quantitative physical data are summarized in the tables below.

Table 1: Compound Identification and Formula

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-ethenyl-4-methylbenzene | [2] |

| Synonyms | 4-Vinyltoluene, p-Methylstyrene | [1] |

| CAS Number | 622-97-9 | [1] |

| Molecular Formula | C₉H₁₀ | [1] |

| Molecular Weight | 118.18 g/mol | [1] |

| InChI Key | JLBJTVDPSNHSKJ-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(C=C)cc1 |[3] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | -34 °C | [1] |

| Boiling Point | 170-175 °C (at 760 mmHg) | [1][3] |

| Density | 0.897 g/mL (at 25 °C) | [1][3] |

| Vapor Pressure | <1 mmHg (at 20 °C) | [1][3] |

| Water Solubility | 89 mg/L (at 25 °C); Slightly miscible | [1][2] |

| Solubility (Other) | Miscible with benzene, ethanol | [1][4] |

| Refractive Index (n²⁰/D) | 1.542 | [1][3] |

| logP (Octanol/Water) | 3.35 - 3.44 | [2] |

| Autoignition Temp. | 959 °F (515 °C) |[3] |

Safety and Reactivity

This compound is a flammable liquid and vapor.[3] It is typically shipped with an inhibitor, such as tert-butyl catechol (TBC), to prevent spontaneous polymerization, which can be violent, especially if the substance is heated or contaminated.[1][2]

Table 3: Safety and Reactivity Data | Property | Value | Source(s) | | :--- | :--- | :--- | | Flash Point | 113 - 129 °F (45 - 54 °C) |[1][3] | | Explosive Limits | 1.1% - 5.3% (V) |[3] | | Incompatibilities | Strong oxidizing agents, acids, peroxides |[1] | | Hazardous Reactions | May undergo exothermic addition polymerization; may form explosive peroxides upon exposure to air.[1] | | Hazardous Decomp. | Carbon monoxide (CO), Carbon dioxide (CO₂) |[1] |

Experimental Protocols

The following sections detail generalized, standard methodologies for the determination of the key physical, chemical, and spectral properties of this compound.

Purification

For applications requiring high purity, commercial this compound can be purified to remove inhibitors and any polymers that may have formed during storage.

Protocol: Purification by Washing and Distillation

-

Inhibitor Removal: Place the this compound in a separatory funnel and wash it three times with a 10% aqueous sodium hydroxide solution to remove phenolic inhibitors like TBC. Subsequently, wash with distilled water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, and then filter to remove the drying agent.

-

Distillation: Perform a vacuum distillation to purify the monomer. It is crucial to keep the temperature low to prevent polymerization. Add a small amount of a fresh inhibitor (e.g., TBC) to the receiving flask if the purified monomer is to be stored.[1]

Determination of Physical Properties

The following diagram outlines a typical workflow for characterizing the primary physical properties of a liquid sample like this compound.

Protocol: Boiling Point Determination (Capillary Method)

-

A small amount of the liquid this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The assembly is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[5]

Protocol: Density Measurement (Pycnometer Method)

-

Carefully weigh a clean, dry pycnometer (a glass flask of a known volume).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped, and thermostat to a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]

Protocol: Refractive Index Measurement (Abbe Refractometer)

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to reach thermal equilibrium, typically controlled by a water bath (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.[3]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Protocol: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition are typically used, with optimization of pulse sequences and relaxation delays as needed.[7][8]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Analysis: Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The characteristic peaks for the aromatic ring, vinyl group, and methyl group can then be identified.[9]

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Typically, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, commonly by Electron Impact (EI).

-

Analysis and Detection: The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected. The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight and characteristic fragmentation patterns.[10]

Chemical Reactivity and Transformations

The primary chemical reactivity of this compound is centered around its vinyl group, making it highly susceptible to addition reactions, particularly polymerization. The methyl group on the aromatic ring can also undergo oxidation under certain conditions.

Free-Radical Polymerization

This is the most significant reaction of this compound, forming poly(this compound).

Protocol: Bulk Free-Radical Polymerization

-

Setup: Place purified this compound monomer in a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

-

Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The amount will depend on the desired molecular weight.

-

Reaction: Heat the mixture under an inert atmosphere with stirring. A typical temperature range is 80-90°C for BPO.[11] The reaction mixture will become progressively more viscous as the polymer forms.

-

Isolation: After the desired time (e.g., 1-2 hours), cool the reaction mixture. Dissolve the viscous product in a suitable solvent like toluene and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight. The resulting poly(this compound) can be characterized by techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.[11][12]

Oxidation

The double bond of the vinyl group can be oxidized to form an epoxide, or under more vigorous conditions, cleaved to form aldehydes.

Protocol: Epoxidation with a Peroxyacid

-

Dissolve this compound in a chlorinated solvent such as dichloromethane in a reaction flask.

-

Cool the solution in an ice bath.

-

Add a solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium sulfite) followed by a basic solution (e.g., sodium bicarbonate) to remove the acid byproducts.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound oxide by column chromatography or distillation.[13]

References

- 1. This compound | 622-97-9 [chemicalbook.com]

- 2. 1-Ethenyl-4-methylbenzene | C9H10 | CID 12161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 , 3,5-di-tert-butylcatechol inhibitor 622-97-9 [sigmaaldrich.com]

- 4. This compound | 622-97-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. This compound(622-97-9) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. This compound(622-97-9) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. ijcrt.org [ijcrt.org]

- 12. polymersource.ca [polymersource.ca]

- 13. scholars.iwu.edu [scholars.iwu.edu]

4-Methylstyrene: A Technical Guide to CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety profile of 4-Methylstyrene. The content herein is curated to support professionals in research, scientific, and drug development fields by presenting detailed data, experimental methodologies, and clear visual workflows for safe handling and emergency procedures.

Chemical Identification

This compound is chemically identified by its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.

| Identifier | Value |

| CAS Number | 622-97-9 [1][2][3][4][5] |

| Synonyms | 4-Vinyltoluene, 1-methyl-4-vinylbenzene[1][2] |

| Molecular Formula | C9H10[1] |

| Molecular Weight | 118.18 g/mol [1] |

| EC Number | 210-762-8[1][4] |

| InChI Key | JLBJTVDPSNHSKJ-UHFFFAOYSA-N[6][7] |

Safety Data Sheet Summary

The following tables summarize the key safety and physical property data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid[1] |

| Melting Point/Freezing Point | -34 °C[1] |

| Initial Boiling Point and Boiling Range | 170 - 175 °C[1][6][7] |

| Flash Point | 45 °C (113 °F)[1][6][7] |

| Autoignition Temperature | 490 °C (914 °F)[2] |

| Upper Explosion Limit | 5.2 %(V)[1] |

| Lower Explosion Limit | 1.1 %(V)[1] |

| Vapor Pressure | <1 mm Hg (at 20 °C)[1][6][7] |

| Relative Density | 0.897 g/cm³ (at 25 °C)[1][6] |

| Water Solubility | 0.089 g/L[1] |

| Storage Temperature | 2 - 8 °C[1][6][7] |

Hazard Information

| Hazard Classification | Description |

| Flammable liquids | Category 3[2] |

| Skin Corrosion/Irritation | Category 2[2] |

| Serious Eye Damage/Eye Irritation | Category 2[2] |

| Germ Cell Mutagenicity | Category 1B[2] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |

| Aspiration Toxicity | Category 1[2] |

| Hazardous to the aquatic environment, long-term hazard | Category 2[6][7] |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H340: May cause genetic defects.

-

H411: Toxic to aquatic life with long lasting effects.[6][7]

Experimental Protocols for Safety Assessment

The safety data presented are determined through standardized experimental protocols. Below are summaries of methodologies for key safety endpoints.

Flash Point Determination (Closed-Cup Method)

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The closed-cup method is commonly used for this determination.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is introduced into the vapor space at regular temperature intervals to determine the temperature at which a flash is first observed.

Apparatus: A Pensky-Martens closed-cup tester or a similar apparatus is used.

Procedure Outline:

-

A specified volume of the sample is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

The sample is stirred to ensure temperature uniformity.

-

At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.

Principle: A small, measured amount of the substance is introduced into a uniformly heated flask at a predetermined temperature. The mixture is observed for ignition.

Apparatus: A heated, temperature-controlled flask (typically 500 mL).

Procedure Outline:

-

The test flask is heated to a desired, uniform temperature.

-

A small aliquot of the liquid sample is injected into the hot flask.

-

The flask is observed for a set period (e.g., 10 minutes) for signs of ignition (a flame or explosion).

-

The test is repeated at different temperatures and sample volumes to find the lowest temperature at which ignition occurs.

Acute Oral Toxicity Assessment (OECD Test Guideline 420, 423, or 425)

These guidelines provide methods for determining the acute oral toxicity of a substance.[1] They are designed to use a minimal number of animals.

Principle: The substance is administered orally to a group of animals at one or more dose levels. The animals are observed for a specified period for signs of toxicity and mortality.

Procedure Outline (General):

-

The test substance is administered to animals (commonly rats) by gavage.

-

A stepwise procedure is used, where the outcome of dosing one group of animals determines the dose for the next group.

-

Animals are observed for signs of toxicity shortly after dosing and then periodically for 14 days.

-

The number of mortalities is recorded to determine the LD50 (the dose that is lethal to 50% of the test animals) or to classify the substance into a toxicity category.

Skin Irritation Assessment (OECD Test Guideline 439)

This in vitro method assesses the skin irritation potential of a substance using a reconstructed human epidermis model.[2][3]

Principle: The test chemical is applied topically to a reconstructed human epidermis model. Cell viability is measured after a specified exposure time to determine the irritant potential.[3]

Procedure Outline:

-

The test substance is applied to the surface of the reconstructed skin tissue.

-

After a set exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows and relationships for the safe handling of this compound.

Caption: Workflow for handling a this compound spill.

References

A Technical Guide to the Spectroscopic Data of 4-Methylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methylstyrene, a versatile monomer used in the synthesis of various polymers and organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.28 | d | 2H, Aromatic |

| 7.09 | d | 2H, Aromatic |

| 6.66 | dd | 1H, Vinylic |

| 5.65 | d | 1H, Vinylic |

| 5.15 | d | 1H, Vinylic |

| 2.32 | s | 3H, Methyl |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | Aromatic C (quaternary) |

| 136.9 | Aromatic C-H |

| 135.0 | Aromatic C (quaternary) |

| 129.2 | Aromatic C-H |

| 126.1 | Aromatic C-H |

| 112.9 | Vinylic CH₂ |

| 21.1 | Methyl CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3089 | Medium | =C-H Stretch (Aromatic) |

| 3025 | Medium | =C-H Stretch (Vinylic) |

| 2921 | Medium | C-H Stretch (Methyl) |

| 1630 | Strong | C=C Stretch (Vinylic) |

| 1514 | Strong | C=C Stretch (Aromatic) |

| 989 | Strong | =C-H Bend (Vinylic, trans) |

| 906 | Strong | =C-H Bend (Vinylic, =CH₂) |

| 816 | Strong | C-H Bend (Aromatic, p-disubstituted) |

Sample Preparation: Neat liquid

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 252 | 15,800 | Ethanol |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of this compound

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the monomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required to obtain a high-quality spectrum.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR of this compound

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A small drop of the monomer is placed onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is acquired. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Spectrum of this compound

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the monomer and dissolving it in a known volume of a suitable UV-transparent solvent, such as ethanol. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A quartz cuvette is filled with the pure solvent to serve as a blank, and its absorbance is recorded and subtracted from the sample measurements. The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Data Processing: According to the Beer-Lambert law, a calibration curve of absorbance versus concentration is plotted. The molar absorptivity (ε) can be calculated from the slope of this linear plot.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Anionic Polymerization of 4-Methylstyrene: A Comprehensive Technical Guide

An in-depth technical guide on the anionic polymerization mechanism of 4-Methylstyrene for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the anionic polymerization of this compound, a process of significant interest for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The document details the core mechanistic steps—initiation, propagation, and termination—and provides comprehensive experimental protocols for conducting this living polymerization. Quantitative data from key studies are summarized in tabular format for ease of comparison and interpretation. Furthermore, this guide includes detailed visualizations of the polymerization mechanism and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of the chemical processes and laboratory procedures. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this precise polymerization technique.

Introduction

Anionic polymerization is a chain-growth polymerization technique initiated by a nucleophilic species, leading to the formation of a propagating carbanion.[1] A key feature of many anionic polymerization systems is their "living" nature, characterized by the absence of an inherent termination step.[1] This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers.[2]

This compound, a substituted styrene monomer, is a valuable building block for producing poly(this compound). This polymer exhibits a higher glass transition temperature (Tg) and lower density compared to polystyrene, making it attractive for various applications.[3] The anionic polymerization of this compound offers precise control over the final polymer properties, which is crucial for applications in advanced materials and drug delivery systems.

This guide will delve into the mechanistic intricacies of the anionic polymerization of this compound, provide detailed experimental procedures, and present relevant quantitative data to facilitate the successful implementation of this technique in a laboratory setting.

The Anionic Polymerization Mechanism

The anionic polymerization of this compound proceeds through three primary stages: initiation, propagation, and termination. The living nature of this polymerization is contingent on the purity of the reagents and the reaction environment, as the propagating carbanion is highly reactive towards protic impurities.

Initiation

Initiation involves the addition of a nucleophilic initiator to the this compound monomer, resulting in the formation of a carbanionic species. Common initiators for this process are organolithium compounds, such as n-butyllithium (n-BuLi).[4] The initiation reaction is typically rapid and involves the nucleophilic attack of the butyl anion on the β-carbon of the vinyl group of the this compound monomer.

The rate of initiation can be influenced by the solvent. In nonpolar solvents like cyclohexane, organolithium initiators exist as aggregates, which can lead to a slower initiation process compared to reactions in polar solvents like tetrahydrofuran (THF), where the aggregates are broken down.[5]

References

An In-depth Technical Guide to the Free Radical Polymerization of 4-Methylstyrene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of 4-methylstyrene and its derivatives. It delves into the core principles of the polymerization mechanism, offers detailed experimental protocols for key synthesis methods, and presents quantitative data to illustrate the impact of various reaction parameters on the resulting polymer properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in polymer synthesis, materials science, and drug development, where precise control over polymer architecture and functionality is paramount.

Core Principles of Free Radical Polymerization

Free radical polymerization is a chain-growth polymerization method that involves the sequential addition of monomer units to a growing polymer chain with a free radical active center. The overall process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides like benzoyl peroxide (BPO) and azo compounds such as azobisisobutyronitrile (AIBN). These initiators decompose upon heating or irradiation to form primary radicals, which then react with a monomer molecule to form a chain-initiating radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This process repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is terminated when the active radical center is destroyed. This can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The polymerization of this compound follows this general mechanism. The methyl group on the para position of the styrene ring can influence the reactivity of the monomer and the properties of the resulting polymer.

Experimental Protocols

Detailed methodologies for the synthesis of poly(this compound) and its derivatives via conventional free radical polymerization are provided below. These protocols serve as a starting point and can be adapted based on desired polymer characteristics.

Bulk Polymerization of this compound with Benzoyl Peroxide (BPO)

This protocol describes the solvent-free polymerization of this compound.

Materials:

-

This compound (inhibitor removed by passing through a column of basic alumina)

-

Benzoyl peroxide (BPO)

-

Methanol

-

Round-bottom flask with a condenser

-

Water bath or heating mantle with a magnetic stirrer

-

Beaker

-

Watch glass

Procedure:

-

Place 15 mL of purified this compound into a 50 mL round-bottom flask.

-

Add 20 mg of benzoyl peroxide to the flask.

-

Place the flask in a water bath preheated to 80-90°C and connect it to a condenser.

-

Stir the reaction mixture continuously for 60 minutes. The viscosity of the solution will increase as polymerization proceeds.

-

After 60 minutes, remove the flask from the heat and allow it to cool to room temperature for 5 minutes.[1]

-

Gradually add 10-20 mL of methanol to the flask with shaking to precipitate the polymer.[1]

-

Collect the precipitated poly(this compound) by filtration, wash with methanol, and dry to a constant weight.

Solution Polymerization of this compound with Azobisisobutyronitrile (AIBN)

This method utilizes a solvent to control the reaction viscosity and temperature.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (or another suitable solvent)

-

Methanol

-

Schlenk tube or sealed glass tube with a magnetic stirrer

-

Oil bath

-

Nitrogen or Argon source

Procedure:

-

Charge a sealed glass tube or Schlenk flask with the desired amount of this compound and toluene. A typical monomer-to-solvent molar ratio is 1:1.[2]

-

Add the desired amount of AIBN initiator.

-

Deoxygenate the reaction mixture by purging with nitrogen or argon for at least 30 minutes.

-

Seal the tube or flask with a rubber septum.

-

Immerse the reaction vessel in an oil bath preheated to the desired temperature (e.g., 70°C).[2]

-

Stir the reaction for the specified time.

-

Terminate the reaction by cooling the vessel in an ice-water bath.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C.[2]

Polymerization of 4-tert-Butylstyrene

A similar procedure to the solution polymerization of this compound can be followed for 4-tert-butylstyrene.

Materials:

-

4-tert-Butylstyrene (inhibitor removed)

-

Benzoyl peroxide (BPO) or AIBN

-

Anisole (solvent)

-

Methanol

-

Schlenk tube with a magnetic stir bar

Procedure:

-

Add the desired amounts of purified 4-tert-butylstyrene, initiator (e.g., BPO), and anisole to a Schlenk tube.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed Schlenk tube in a preheated oil bath (e.g., 90-125°C) and stir for the specified reaction time.[3]

-

After cooling to room temperature, dissolve the reaction mixture in a minimal amount of a suitable solvent like THF and precipitate the polymer into a large excess of methanol.[3]

-

Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data from the free radical polymerization of this compound and its derivatives under various conditions. This data is crucial for understanding the structure-property relationships and for designing polymers with specific molecular weights and distributions.

Table 1: Conventional Free Radical Polymerization of Styrene (for comparison)

| Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| BPO | - | 80-90 | - | - | 7,388 | 16,801 | 2.274 | [4] |

| AIBN | [Styrene]:[Benzene] = 1:1 | 70 | - | - | 30,400 | - | - | [2] |

Table 2: Controlled Radical Polymerization of para-Substituted Styrenes

| Monomer | Initiating System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| p-Chlorostyrene | ReO2I(PPh3)2 / Al(Oi-Pr)3 | 60 | 24 | 93 | 32,400 | 1.29 | [5] |

| p-Chlorostyrene | FeCpI(CO)2 / Ti(Oi-Pr)4 | 80 | 24 | 95 | 29,800 | 1.09 | [5] |

| p-Methylstyrene | ReO2I(PPh3)2 / Al(Oi-Pr)3 | 60 | 24 | 85 | 30,100 | 1.25 | [5] |

| p-Acetoxystyrene | Fe2Cp2(CO)4 | 80 | 24 | 96 | 31,500 | 1.18 | [5] |

Table 3: Reverse Atom Transfer Radical Polymerization (ATRP) of Styrene with AIBN

| [Styrene]:[AIBN]:[CuBr2]:[dNbipy] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| 200:1:2:4 | 110 | 4.5 | 65 | 11,200 | 1.25 | [6] |

| 200:1:2:4 | 110 | 9 | 85 | 14,500 | 1.28 | [6] |

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental mechanism of free radical polymerization and a typical experimental workflow.

Free Radical Polymerization Mechanism

Caption: Mechanism of Free Radical Polymerization.

Experimental Workflow for Solution Polymerization

Caption: Solution Free Radical Polymerization Workflow.

Conclusion

This technical guide has provided a detailed overview of the free radical polymerization of this compound and its derivatives. By understanding the fundamental principles and having access to detailed experimental protocols and quantitative data, researchers can effectively synthesize and tailor polymers for a wide range of applications, from advanced materials to specialized uses in the pharmaceutical and drug development industries. The provided visualizations of the polymerization mechanism and experimental workflow further aid in comprehending these critical processes. Continued research into this class of polymers is expected to yield novel materials with enhanced properties and functionalities.

References

A Comprehensive Technical Guide to the Thermal Properties of Poly(4-methylstyrene)

This in-depth technical guide provides a thorough examination of the thermal properties of poly(4-methylstyrene). The information is tailored for researchers, scientists, and drug development professionals who utilize polymeric materials and require a detailed understanding of their thermal behavior for various applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for thermal analysis.

Core Thermal Properties

The thermal characteristics of a polymer are critical determinants of its processing parameters, application range, and stability. For poly(this compound), an amorphous thermoplastic, the key thermal properties include its glass transition temperature, thermal decomposition behavior, and to a lesser extent for an amorphous polymer, its melting temperature. Other important thermal characteristics are its thermal conductivity and specific heat capacity.

Data Presentation

The following tables summarize the key quantitative thermal properties of poly(this compound) gathered from various sources. It is important to note that these values can be influenced by factors such as the polymer's molecular weight, polydispersity index (PDI), and the specific experimental conditions under which they were measured.

Table 1: Glass Transition and Decomposition Temperatures

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 106 °C | Can vary with molecular weight.[1] |

| Decomposition Temperature | Onset > 300 °C, Peak ~400 °C | Determined by TGA under an inert atmosphere. |

Table 2: Other Thermal and Physical Properties

| Property | Value | Notes |

| Melting Temperature (Tm) | Not applicable | As an amorphous polymer, it does not exhibit a sharp melting point. |

| Density | 1.04 g/mL at 25 °C | [1] |

| Thermal Conductivity | Data not available for poly(this compound) specifically. For amorphous polystyrene, it is in the range of 0.13-0.14 W/(m·K) at room temperature. | |

| Specific Heat Capacity | Data not available for poly(this compound) specifically. For amorphous polystyrene, it is approximately 1.2-1.4 J/(g·K) at room temperature.[2] |

Experimental Protocols